Cas no 1396802-07-5 (N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}-2-(thiophen-2-yl)acetamide)

N-{4-[5-(Pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a tetrazole core linked to a pyrrolidine carbonyl moiety and a thiophene acetamide group. This structure combines multiple pharmacologically relevant motifs, suggesting potential bioactivity in medicinal chemistry applications. The tetrazole ring enhances metabolic stability and hydrogen-bonding capacity, while the pyrrolidine carbonyl group may contribute to target binding affinity. The thiophene acetamide moiety offers additional structural diversity for interaction with biological targets. This compound exhibits favorable physicochemical properties, including moderate lipophilicity and molecular weight, making it suitable for further development as a lead compound in drug discovery. Its synthetic route allows for efficient modification of substituents to optimize activity and selectivity.
N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}-2-(thiophen-2-yl)acetamide structure
1396802-07-5 structure
Product name:N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}-2-(thiophen-2-yl)acetamide
CAS No:1396802-07-5
MF:C18H18N6O2S
MW:382.439521312714
CID:6075158
PubChem ID:71792306

N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}-2-(thiophen-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}-2-(thiophen-2-yl)acetamide
    • N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]-2-thiophen-2-ylacetamide
    • AKOS024542407
    • VU0539716-1
    • N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}-2-(thiophen-2-yl)acetamide
    • 1396802-07-5
    • F6242-1077
    • N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
    • Inchi: 1S/C18H18N6O2S/c25-16(12-15-4-3-11-27-15)19-13-5-7-14(8-6-13)24-21-17(20-22-24)18(26)23-9-1-2-10-23/h3-8,11H,1-2,9-10,12H2,(H,19,25)
    • InChI Key: KHAUKWIPKUNGFA-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(N2N=NC(C(N3CCCC3)=O)=N2)C=C1)(=O)CC1SC=CC=1

Computed Properties

  • Exact Mass: 382.12119501g/mol
  • Monoisotopic Mass: 382.12119501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 121Ų

N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}-2-(thiophen-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6242-1077-2μmol
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}-2-(thiophen-2-yl)acetamide
1396802-07-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6242-1077-3mg
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}-2-(thiophen-2-yl)acetamide
1396802-07-5
3mg
$63.0 2023-09-09
Life Chemicals
F6242-1077-20μmol
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}-2-(thiophen-2-yl)acetamide
1396802-07-5
20μmol
$79.0 2023-09-09
Life Chemicals
F6242-1077-30mg
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}-2-(thiophen-2-yl)acetamide
1396802-07-5
30mg
$119.0 2023-09-09
Life Chemicals
F6242-1077-100mg
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}-2-(thiophen-2-yl)acetamide
1396802-07-5
100mg
$248.0 2023-09-09
Life Chemicals
F6242-1077-2mg
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}-2-(thiophen-2-yl)acetamide
1396802-07-5
2mg
$59.0 2023-09-09
Life Chemicals
F6242-1077-4mg
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}-2-(thiophen-2-yl)acetamide
1396802-07-5
4mg
$66.0 2023-09-09
Life Chemicals
F6242-1077-5μmol
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}-2-(thiophen-2-yl)acetamide
1396802-07-5
5μmol
$63.0 2023-09-09
Life Chemicals
F6242-1077-40mg
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}-2-(thiophen-2-yl)acetamide
1396802-07-5
40mg
$140.0 2023-09-09
Life Chemicals
F6242-1077-75mg
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}-2-(thiophen-2-yl)acetamide
1396802-07-5
75mg
$208.0 2023-09-09

Additional information on N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}-2-(thiophen-2-yl)acetamide

Introduction to N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}-2-(thiophen-2-yl)acetamide and Its Significance in Modern Chemical Biology

N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}-2-(thiophen-2-yl)acetamide (CAS No. 1396802-07-5) represents a fascinating compound in the realm of chemical biology, showcasing a unique structural framework that has garnered significant attention from researchers worldwide. This compound, characterized by its intricate molecular architecture, combines elements of heterocyclic chemistry with functional groups that suggest potential biological activity. The presence of both pyrrolidine and tetrazole moieties within its structure provides a rich scaffold for further chemical manipulation and biological investigation.

The compound's name is a testament to its complex synthesis and the meticulous planning that goes into designing molecules with specific properties. The pyrrolidine-1-carbonyl group is particularly noteworthy, as it introduces a nitrogen-rich environment that can interact with various biological targets. Pyrrolidine derivatives are well-known for their role in medicinal chemistry due to their ability to mimic natural amino acid structures and their potential to bind to enzymes and receptors with high affinity. In contrast, the tetrazole moiety adds another layer of complexity, offering a site for hydrogen bonding and potentially influencing the compound's solubility and bioavailability.

The phenyl ring in the molecule serves as a versatile platform for further functionalization, allowing chemists to introduce additional substituents that can modulate biological activity. The combination of these structural features makes N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}-2-(thiophen-2-yl)acetamide an intriguing candidate for drug discovery efforts aimed at identifying novel therapeutic agents.

In recent years, there has been a growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs), which are critical for numerous cellular processes. The unique structural features of this compound make it a promising candidate for interfering with PPIs by occupying binding pockets or disrupting the conformational dynamics of target proteins. For instance, the nitrogen-rich environment provided by the pyrrolidine and tetrazole moieties could facilitate interactions with polar residues on protein surfaces, thereby influencing protein function.

The thiophene ring in the molecule also contributes to its potential biological activity. Thiophene derivatives are known for their diverse pharmacological properties and have been widely used in the development of drugs targeting various diseases. The presence of the thiophene moiety in N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}-2-(thiophen-2-yl)acetamide suggests that it may exhibit similar properties, making it a valuable scaffold for further exploration.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to exhibit a wide range of biological activities. The structural diversity inherent in these compounds allows for the creation of molecules with tailored properties that can interact selectively with biological targets. N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}-2-(thiophen-2-yl)acetamide, with its rich heterocyclic content, is no exception and has been the subject of several research endeavors aimed at uncovering its potential therapeutic applications.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the pyrrolidine carbonyl group necessitates careful selection of reagents and catalysts to achieve optimal results. Similarly, the incorporation of the tetrazole ring requires expertise in handling potentially sensitive intermediates and ensuring regioselectivity during functionalization.

The phenyl-thiophene bridge in the molecule adds another layer of complexity during synthesis but also offers opportunities for further derivatization. Researchers have explored various strategies to modify this part of the structure, including introducing different substituents on the phenyl ring or exploring alternative thiophene derivatives. These modifications can lead to novel analogs with enhanced biological activity or improved pharmacokinetic properties.

In terms of biological evaluation, N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}-2-(thiophen-2-y l)acetamide has shown promise in preliminary assays targeting specific biological pathways. For example, studies have indicated that it may interfere with kinases or other enzymes involved in cell signaling pathways relevant to cancer biology. Additionally, its ability to modulate PPIs makes it a candidate for treating inflammatory diseases or neurodegenerative disorders where aberrant protein interactions play a key role.

The compound's potential extends beyond its direct biological activity; it also serves as a valuable scaffold for structure-based drug design (SBDD). By understanding how this molecule interacts with its targets at the atomic level through techniques such as X-ray crystallography or computational modeling, researchers can make informed modifications to enhance potency and selectivity. This approach leverages both experimental data and computational tools to guide medicinal chemistry efforts toward developing more effective therapeutic agents.

The role of computational chemistry in studying compounds like N-{4 -5 -(py rrolidine -1 -carbonyl ) - 2 H - 1 , 2 , 3 , 4 -tetrazol - 2 - ylphen y l strong >} - < strong > 2 -(thiophen - 2 - y l )acet amide strong >} cannot be overstated. Molecular dynamics simulations allow researchers to explore how this molecule behaves within different environments—from solution to membrane-bound proteins—providing insights into its mechanism of action without conducting extensive wet-lab experiments. Furthermore , virtual screening techniques enable high-throughput identification o f potential binding partners based on predicted interactions between this compound's structure an d various biological targets . These computational approaches complement traditional experimental methods by accelerating discovery an d reducing costs associated with large-scale screening programs . p > < p > As research continues t o uncover new therapeutic targets an d develop innovative drug delivery systems , compounds like N-{< strong > 4 -5 -(py rrolidine -1 -carbonyl ) - 2 H - 1 , ₂ ,₃₄-tetrazol₂-y lphen y l strong >} - < strong >₂ ( thiophen₂-y l ) acet amide strong >} are poised t o play an increasingly important role i n modern medicine . Their unique structural features an d promising preclinical data make them attractive candidates f or further development an d clinical translation . With continued investment i n research an d technological advancements , we can expect t o see more such molecules emerge as next-generation therapeutics targeting some o f today's most challenging diseases . p >

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